Sitafloxacin hydrate Sitafloxacin hydrate Sitafloxacin is a member of quinolines, a quinolone antibiotic and a fluoroquinolone antibiotic.
Brand Name: Vulcanchem
CAS No.: 163253-35-8
VCID: VC0543256
InChI: InChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2/t10-,12+,13+;/m0./s1
SMILES: C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O
Molecular Formula: C19H20ClF2N3O4
Molecular Weight: 427.8 g/mol

Sitafloxacin hydrate

CAS No.: 163253-35-8

Cat. No.: VC0543256

Molecular Formula: C19H20ClF2N3O4

Molecular Weight: 427.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sitafloxacin hydrate - 163253-35-8

Specification

CAS No. 163253-35-8
Molecular Formula C19H20ClF2N3O4
Molecular Weight 427.8 g/mol
IUPAC Name 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate
Standard InChI InChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2/t10-,12+,13+;/m0./s1
Standard InChI Key ANCJYRJLOUSQBW-JJZGMWGRSA-N
Isomeric SMILES C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.O
SMILES C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O
Canonical SMILES C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O
Appearance Solid powder

Introduction

Chemical Identity and Properties

Sitafloxacin hydrate exists as a non-stoichiometric hydrate, meaning its hydration state varies depending on environmental conditions such as relative humidity and temperature. The compound is commercially available in several hydrated forms, with the monohydrate and sesquihydrate being the most common.

Basic Chemical Information

Sitafloxacin monohydrate (C19H20ClF2N3O4) has a molecular weight of 427.8 g/mol . The anhydrous parent compound, sitafloxacin (C19H18ClF2N3O3), has a molecular weight of 409.8 g/mol . The sesquihydrate form (C19H18ClF2N3O3·3/2H2O) has a molecular weight of 436.84 g/mol .

Table 1: Chemical Identity of Sitafloxacin Forms

FormMolecular FormulaMolecular Weight (g/mol)CAS Number
AnhydrousC19H18ClF2N3O3409.8127254-12-0
MonohydrateC19H20ClF2N3O4427.8163253-37-0
SesquihydrateC19H18ClF2N3O3·3/2H2O436.84163253-35-8

Structural Features

Sitafloxacin hydrate possesses several key structural features that contribute to its antimicrobial efficacy and pharmacokinetic profile:

The compound's IUPAC name is 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate .

Hydration Properties

Non-Stoichiometric Hydration

Sitafloxacin hydrate exhibits unusual hydration behavior that distinguishes it from many pharmaceutical compounds. It is classified as a non-stoichiometric hydrate, with its water content changing continuously and reversibly in response to environmental conditions .

Humidity and Temperature Effects

Research has demonstrated that sitafloxacin hydrate's hydration state varies from an equivalent amount of dihydrate through sesquihydrate depending on the relative humidity at 25°C . Despite these changes in water content, X-ray powder diffraction (XRPD) patterns remain relatively stable, indicating that the fundamental crystal structure is preserved across different hydration states .

Crystal Structure

Single-crystal X-ray structural analysis has revealed that two sitafloxacin molecules and four water molecule sites are contained in an asymmetric unit of the crystal . The sitafloxacin molecules form a channel structure where water molecules reside. In partially dehydrated states, at least two of the four water molecules become disordered in terms of occupancy and/or coordinates .

When heated to 100°C, sitafloxacin hydrate dehydrates to a state equivalent to monohydrate while largely maintaining its crystal structure, as evidenced by minimal changes in XRPD patterns .

Mechanism of Action

Dual Targeting of Bacterial Enzymes

Like other fluoroquinolones, sitafloxacin exerts its antibacterial effects by targeting prokaryotic DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and transcription . These enzymes are responsible for the following functions:

  • DNA gyrase: Catalytic relaxation of negatively supercoiled DNA

  • Topoisomerase IV: Disentanglement of newly replicated DNA

Both enzymes operate by binding two double strands of DNA, cleaving one strand, allowing the second DNA strand to pass through the gap, and then reuniting the cleaved strand .

Balanced Inhibition Profile

Sitafloxacin distinguishes itself from many other fluoroquinolones through its balanced inhibition of both target enzymes. It exhibits an IC50 ratio of 1.4, indicating nearly equal activity against DNA gyrase and topoisomerase IV . This contrasts with earlier fluoroquinolones like ciprofloxacin (ratio of 110) and moxifloxacin (ratio of 6.24), which demonstrate preferential inhibition of one enzyme over the other .

Enhanced Inhibitory Potency

In vitro studies have demonstrated that sitafloxacin possesses the highest direct inhibitory activity against purified DNA gyrase and topoisomerase IV compared to levofloxacin, ciprofloxacin, gatifloxacin, tosufloxacin, and sparfloxacin . This enhanced potency contributes to sitafloxacin's broader spectrum of activity and effectiveness against resistant bacterial strains.

Antimicrobial Activity

Spectrum of Activity

Sitafloxacin hydrate demonstrates remarkable broad-spectrum activity against numerous clinically relevant bacterial pathogens:

Gram-Positive Bacteria

Sitafloxacin is active against methicillin-resistant staphylococci, Streptococcus pneumoniae and other streptococci with reduced susceptibility to levofloxacin and other quinolones . It also shows activity against enterococci, demonstrating its effectiveness against challenging Gram-positive pathogens .

Gram-Negative Bacteria

The antimicrobial spectrum includes clinically important Gram-negative bacteria such as Klebsiella pneumoniae (including approximately 67% of strains producing extended-spectrum beta-lactamases and resistant to ciprofloxacin), Enterobacter cloacae, and Pseudomonas aeruginosa . Notably, sitafloxacin retains some activity against quinolone-resistant P. aeruginosa strains and Acinetobacter baumannii .

Anaerobic Bacteria

Sitafloxacin's in vitro activity against anaerobes is comparable to that of imipenem or metronidazole, making it one of the few fluoroquinolones with potent anaerobic coverage .

Factors Affecting Antimicrobial Activity

Several structural features contribute to sitafloxacin's enhanced antimicrobial properties:

  • The fluorine on the cyclopropyl and the chlorine at the 8th position increase the hydrophobicity of sitafloxacin compared to other fluoroquinolones, potentially influencing its uptake through the bacterial envelope

  • The piperazine derivative at the 7th position enhances activity against Gram-positive bacteria

  • The balanced dual-targeting mechanism reduces the likelihood of resistance development through single-target mutations

Clinical Applications and Trials

Regulatory Status

Sitafloxacin hydrate has been approved in Japan for the treatment of respiratory and urinary tract infections under the brand name Gracevit . Its development status has progressed to Phase III clinical trials for various indications .

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